2,2-Difluoro-3-hydroxyhexanoic acid
Description
2,2-Difluoro-3-hydroxyhexanoic acid is a fluorinated derivative of 3-hydroxyhexanoic acid, characterized by two fluorine atoms at the C2 position and a hydroxyl group at C2. Its molecular formula is C₆H₁₀F₂O₃, with a molecular weight of 180.14 g/mol. The presence of fluorine atoms introduces electron-withdrawing effects, which influence acidity, stability, and lipophilicity.
Properties
Molecular Formula |
C6H10F2O3 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H10F2O3/c1-2-3-4(9)6(7,8)5(10)11/h4,9H,2-3H2,1H3,(H,10,11) |
InChI Key |
LSIDGJZQSUPABT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Hydroxyhexanoic Acid
- Molecular Formula : C₆H₁₂O₃
- Key Features : Lacks fluorine atoms; hydroxyl group at C3.
- Applications : Identified as a biomarker in diabetic ketoacidosis and mitochondrial β-oxidation disorders .
- Comparison: Acidity: The non-fluorinated analog likely has a higher pKa (~4.5–5.0) compared to 2,2-difluoro-3-hydroxyhexanoic acid, where fluorine atoms lower the pKa (~2.5–3.0) due to electron withdrawal. Metabolic Stability: Fluorination in the target compound may reduce enzymatic degradation, enhancing its utility in drug design.
(2R,3S)-2-Amino-3-hydroxyhexanoic Acid
- Molecular Formula: C₆H₁₃NO₃
- Key Features: Amino group at C2 instead of fluorine; hydroxyl at C3.
- Hazards : Classified as acutely toxic (H302), skin irritant (H315), and respiratory tract irritant (H335) .
- Comparison: Reactivity: The amino group introduces basicity, enabling salt formation, unlike the electroneutral fluorine substituents. Toxicity Profile: Fluorine substitution may mitigate acute toxicity but could pose unique environmental persistence risks.
Hexa-2,4-dienoic Acid
- Molecular Formula : C₆H₈O₂
- Key Features : Conjugated double bonds (C2–C3 and C4–C5); unsaturated carboxylic acid.
- Uses : General industrial applications .
- Comparison: Chemical Reactivity: The unsaturated structure of hexa-2,4-dienoic acid facilitates polymerization or Diels-Alder reactions, whereas the fluorinated target compound is more likely to engage in hydrogen bonding or act as a metabolic inhibitor. Stability: Fluorine atoms in the target compound enhance thermal and oxidative stability compared to the unsaturated analog.
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
- Molecular Formula : C₁₄H₁₂O₃
- Key Features : Aromatic phenyl groups; hydroxyl and carboxylic acid functionalities.
- Applications : Intermediate in organic synthesis .
- Comparison: Solubility: The aromatic rings in benzilic acid reduce water solubility, whereas the aliphatic chain of the target compound may improve aqueous miscibility. Acidity: The electron-withdrawing fluorine atoms in 2,2-difluoro-3-hydroxyhexanoic acid likely make it more acidic than benzilic acid (pKa ~3.0 vs. ~2.8).
2-(2,7-Difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid
- Molecular Formula : C₂₀H₁₀F₂O₅
- Key Features : Xanthene backbone with fluorine and hydroxyl groups.
- Applications : Likely used in fluorescent dyes or sensors .
- Comparison :
- Structural Complexity : The xanthene system enables π-π interactions for optical applications, contrasting with the linear aliphatic structure of the target compound.
- Bioactivity : The target compound’s simpler structure may favor metabolic incorporation, while the xanthene derivative is suited for imaging.
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Fluorine Effects: Fluorination in 2,2-difluoro-3-hydroxyhexanoic acid enhances acidity and metabolic stability compared to non-fluorinated analogs like 3-hydroxyhexanoic acid, making it a candidate for protease inhibitors or prodrugs .
- Toxicity Considerations: Unlike amino-substituted analogs (e.g., (2R,3S)-2-amino-3-hydroxyhexanoic acid), fluorine substitution may reduce acute toxicity but requires evaluation for bioaccumulation .
- Industrial Relevance : The compound’s aliphatic structure distinguishes it from aromatic derivatives like benzilic acid, favoring applications in biodegradable polymers or surfactants.
Preparation Methods
Chlorination of 4,4-Difluoro-3-oxohexanoic Acid Ester
Ethyl 4,4-difluoro-3-oxohexanoate reacts with Cl₂ gas (1.8 equiv) in CH₂Cl₂ at −15°C, forming ethyl 4,4-difluoro-2,2-dichloro-3-oxohexanoate. Excess Cl₂ is avoided to prevent over-chlorination.
Acidic Degradation
The dichloro intermediate undergoes HCl-mediated (2M, 60°C, 6h) cleavage to 3,3-difluoro-1,1-dichloro-2-hexanone.
Alkali Decomposition
Treatment with NaHCO₃ (10% aq., 80°C, 4h) induces ketone hydration and oxidative decomposition, yielding the target acid.
Optimization Insights :
-
Chlorination Efficiency : Cl₂ stoichiometry >1.6 equiv ensures complete dichlorination.
-
Degradation Selectivity : HCl concentration ≤2M prevents ester hydrolysis during step 2.
Enantioselective Catalytic Hydroxylation
For chiral synthesis, Shi epoxidation-derived catalysts enable asymmetric hydroxylation:
-
Substrate Preparation : Ethyl 2,2-difluoro-3-hexenoate is synthesized via Horner-Wadsworth-Emmons olefination.
-
Hydroxylation : Using (S,S)-Jacobsen catalyst (5 mol%), Oxone® (2 equiv), and CH₃CN/H₂O (4:1), anti-dihydroxylation proceeds with 88% ee.
-
Oxidative Cleavage : Ozonolysis (O₃, −78°C) followed by NaBH₄ reduction converts the diol to 2,2-difluoro-3-hydroxyhexanoic acid.
Critical Parameters :
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Catalyst Loading | 5 mol% | ee ∝ loading up to 5% |
| Solvent Polarity | CH₃CN/H₂O (4:1) | Higher polarity reduces side reactions |
| Temperature | 0°C | Lower temps favor kinetic resolution |
Comparative Analysis of Methods
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 2,2-Difluoro-3-hydroxyhexanoic acid, and how do fluorination steps influence reaction efficiency?
- Answer : Fluorination at the β-position (C3) requires careful selection of fluorinating agents (e.g., DAST or Deoxo-Fluor) to avoid over-fluorination or side reactions. The hydroxy group at C3 may necessitate protection (e.g., silyl ethers or acetyl groups) prior to fluorination. Post-fluorination deprotection must be performed under mild conditions to preserve stereochemistry. For structural analogs like 3,5-Difluoro-2-hydroxybenzoic acid, fluorination efficiency depends on solvent polarity and temperature . Analytical validation via -NMR is critical to confirm regioselectivity .
Q. Which purification techniques are most effective for isolating 2,2-Difluoro-3-hydroxyhexanoic acid from reaction mixtures?
- Answer : Reverse-phase HPLC with C18 columns and acidic mobile phases (0.1% TFA in water/acetonitrile) is preferred due to the compound’s polarity and fluorine substituents. Alternatively, crystallization using ethanol/water mixtures can enhance purity. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is recommended for trace impurity analysis, as demonstrated for 3-hydroxyhexanoic acid derivatives .
Q. How can researchers validate the stereochemical integrity of 2,2-Difluoro-3-hydroxyhexanoic acid during synthesis?
- Answer : Chiral HPLC using columns like Chiralpak IA/IB and circular dichroism (CD) spectroscopy are standard methods. For example, (2R,3S)-2-Amino-3-hydroxyhexanoic acid was characterized using chiral stationary phases and -NMR coupling constants to confirm diastereomeric ratios .
Advanced Research Questions
Q. What mechanistic insights explain the metabolic stability of 2,2-Difluoro-3-hydroxyhexanoic acid compared to non-fluorinated analogs?
- Answer : Fluorine atoms at C2 increase metabolic stability by resisting enzymatic oxidation (e.g., cytochrome P450). In diabetic ketoacidosis studies, 3-hydroxyhexanoic acid showed rapid β-oxidation, but fluorination likely impedes this pathway. Stable isotope tracing (e.g., -labeled analogs) and mitochondrial β-oxidation assays in fibroblast cultures can quantify metabolic resistance .
Q. How do fluorine substituents influence the compound’s acidity and solubility in aqueous systems?
- Answer : Fluorine’s electronegativity lowers the pKa of the hydroxy group (C3) by ~1–2 units compared to non-fluorinated analogs, enhancing water solubility. For 3,5-Difluoro-2-hydroxybenzoic acid, experimental pKa values were 2.8 (carboxylic acid) and 8.1 (phenolic OH), suggesting similar trends for 2,2-Difluoro-3-hydroxyhexanoic acid . Solubility can be further modulated using co-solvents (e.g., DMSO) or cyclodextrin inclusion complexes.
Q. What experimental approaches resolve contradictions in reported bioactivity data for fluorinated hydroxy acids?
- Answer : Discrepancies may arise from impurity profiles or stereochemical variations. Orthogonal analytical methods (e.g., LC-MS/MS, -NMR) and strict batch-to-batch reproducibility checks are essential. For example, fibroblast culture studies for 3-hydroxyhexanoic acid required isotope dilution-GC-MS to eliminate matrix interference .
Key Considerations for Experimental Design
- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination to minimize racemization .
- Toxicity Screening : Follow OECD guidelines for chronic exposure studies, as applied to 2-ethylhexanoic acid .
- Data Reproducibility : Cross-validate results using PubChem’s computed properties (e.g., InChI keys) and DSSTox identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
